molecular formula C7H9F3O2 B12620903 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one CAS No. 910577-07-0

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one

Cat. No.: B12620903
CAS No.: 910577-07-0
M. Wt: 182.14 g/mol
InChI Key: MJWKHBFRFQWARS-UHFFFAOYSA-N
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Description

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is an organic compound with the molecular formula C6H7F3O2. It is a colorless to light orange liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ethoxy group and a trifluoromethyl group, making it valuable in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one can be synthesized through several methods. One common method involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as pyridine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent decomposition . Another method involves the continuous synthesis process where raw materials like vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride are introduced into a continuous reactor .

Industrial Production Methods

In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. This method allows for the precise control of reaction conditions and minimizes the risk of product loss and safety hazards .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylmagnesium bromide, organozinc compounds, and triethyl phosphite. The reactions are typically carried out under inert gas conditions to prevent oxidation and decomposition .

Major Products

The major products formed from these reactions include ethoxy group substitution products, 1,2-addition products, and cycloaddition products .

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The ethoxy group and trifluoromethyl group enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can form stable intermediates, which are crucial in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is unique due to its specific reactivity profile, which is influenced by the presence of both an ethoxy group and a trifluoromethyl group. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical compounds .

Biological Activity

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one (commonly referred to as ETFBO) is a fluorinated organic compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores the biological activity of ETFBO, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula: C6H8F3O
  • Molecular Weight: 164.13 g/mol
  • IUPAC Name: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

ETFBO exhibits biological activity primarily through its interaction with biological macromolecules. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, which can improve binding affinity to various targets such as enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition: ETFBO has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer and infections.
  • Antimicrobial Activity: Preliminary studies indicate that ETFBO may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that ETFBO can induce apoptosis in cancer cell lines. A study published in Tetrahedron reported that derivatives of ETFBO showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

In a study investigating the antimicrobial effects of fluorinated compounds, ETFBO demonstrated notable activity against Gram-positive bacteria. The compound's structure allows it to disrupt bacterial cell membranes effectively .

Case Study 1: Synthesis and Biological Evaluation

A research article detailed the synthesis of ETFBO derivatives and their biological evaluation against cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some compounds showing IC50 values in the micromolar range against breast and lung cancer cells .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of ETFBO, where it was tested against several bacterial strains. Results indicated that ETFBO had a minimum inhibitory concentration (MIC) value comparable to established antibiotics, suggesting its potential as a lead compound for further development .

Data Tables

Property Value
Molecular FormulaC6H8F3O
Molecular Weight164.13 g/mol
Anticancer IC50 (μM)Varies by derivative
Antimicrobial MIC (μg/mL)Comparable to standard antibiotics

Properties

CAS No.

910577-07-0

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

4-ethoxy-1,1,1-trifluoropent-3-en-2-one

InChI

InChI=1S/C7H9F3O2/c1-3-12-5(2)4-6(11)7(8,9)10/h4H,3H2,1-2H3

InChI Key

MJWKHBFRFQWARS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)C

Origin of Product

United States

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